SB 235375 was developed by researchers exploring nonpeptide tachykinin receptor antagonists. It is specifically designed to target the human neurokinin-3 receptor (hNK-3R), which plays a crucial role in various physiological processes, including pain perception and respiratory reflexes. The compound's chemical structure is characterized by its unique quinoline core, which contributes to its receptor-binding properties .
The synthesis of SB 235375 involves several key steps:
The molecular structure of SB 235375 can be described as follows:
SB 235375 undergoes various chemical reactions primarily related to its interactions with neurokinin receptors:
The mechanism of action of SB 235375 involves:
SB 235375 exhibits several important physical and chemical properties:
SB 235375 has potential applications in several scientific fields:
SB 235375, chemically designated as (-)-(S)-N-(α-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide (CAS: 224961-34-6), emerged from systematic optimization of 2-phenyl-4-quinolinecarboxylic acid amide scaffolds. It was developed as a potent and selective antagonist of the human neurokinin-3 receptor (hNK-3R), with a molecular weight of 440.49 g/mol (C₂₇H₂₄N₂O₄) [1] [5] [6]. Early in vitro characterization revealed its high binding affinity for hNK-3R (Ki = 2.2 ± 0.3 nM), significantly surpassing its affinity for hNK-2R (Ki = 209 nM) and hNK-1R (Ki > 100,000 nM) [4] [6]. Functional assays demonstrated its competitive antagonism of neurokinin B (NKB)-induced calcium mobilization (Kb = 12 nM) and inhibition of senktide (selective NK-3R agonist)-mediated contractions in rabbit iris sphincter (pA₂ = 8.1) and guinea pig ileum (pA₂ = 8.3) [4] [9].
Table 1: Binding Affinity Profile of SB 235375
Receptor | Ki (nM) | Species | Assay Method |
---|---|---|---|
NK-3 | 2.2 ± 0.3 | Human | ¹²⁵I-[MePhe⁷]-NKB binding |
NK-2 | 209 | Human | Competitive binding |
NK-1 | >100,000 | Human | Competitive binding |
SB 235375’s selectivity has made it a pivotal pharmacological tool for dissecting NK-3R functions:
Table 2: Functional Antagonism by SB 235375 in Preclinical Models
Functional Response | Model System | Key Result | Reference |
---|---|---|---|
Senktide-induced contraction | Rabbit iris sphincter | pA₂ = 8.1 (Competitive antagonism) | [4] |
Citric acid-induced cough | Guinea pigs | Dose-dependent inhibition (10–30 mg/kg) | [4] |
Colorectal distension (EMG response) | Rats | >90% inhibition at 20 mg/kg IV | [3] |
Despite its utility, SB 235375 underscores unresolved questions in NK-3R pharmacology:
Table 3: Key Research Gaps Highlighted by SB 235375 Studies
Research Gap | Experimental Limitation | Potential Approach |
---|---|---|
Central vs. peripheral NK-3R roles | Low BBB penetration of SB 235375 | Use brain-penetrant antagonists (e.g., SB 222200) |
Spinal NK-3R in hypertension | Inability to access spinal cord receptors | Intrathecal delivery or novel CNS-targeted analogs |
Signaling cascade modulation | Focus on acute contraction/calcium flux | Proteomic studies of long-term receptor blockade |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: